molecular formula C23H30Cl2NNa2O6P B12427950 Estramustine (phosphate sodium)

Estramustine (phosphate sodium)

Cat. No.: B12427950
M. Wt: 564.3 g/mol
InChI Key: IIUMCNJTGSMNRO-VVSKJQCTSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Conceptual Basis for the Molecular Design of Estramustine (B1671314) (Phosphate Sodium) as a Hybrid Agent

The design of estramustine (phosphate sodium) is a prime example of molecular hybridization, a strategy that combines two or more pharmacologically active components into a single molecule. mdpi.commdpi.com The primary goal of this approach is to create a therapeutic agent with a dual mode of action, potentially leading to enhanced efficacy and reduced drug resistance. tandfonline.comnih.gov

Estramustine (phosphate sodium) was conceived by linking a nitrogen mustard, a known DNA alkylating agent, to an estradiol (B170435) molecule via a carbamate (B1207046) bridge. tandfonline.compharmacology2000.comnih.gov The addition of a phosphate (B84403) group was a strategic modification to render the molecule water-soluble for oral administration. tandfonline.comfda.gov The initial hypothesis was that the estradiol component would act as a targeting moiety, selectively delivering the cytotoxic nitrogen mustard to estrogen receptor-positive cells, such as those found in prostate cancer. pharmacology2000.comdrugbank.com This targeted delivery was expected to increase the concentration of the alkylating agent within the tumor, thereby enhancing its anticancer effects while minimizing systemic toxicity. tandfonline.com

However, subsequent research revealed that the cytotoxic activity of estramustine is not primarily due to alkylation. pharmacology2000.com Instead, its primary mechanism of action involves the disruption of microtubule function. pharmacology2000.comwikipedia.org This dual functionality, combining hormonal targeting with a distinct cytotoxic mechanism, underscores the innovative concept behind its design as a hybrid agent. tandfonline.com

Historical Trajectory of Research into Estramustine (Phosphate Sodium) as a Mechanistic Probe

The investigation into estramustine's mechanism of action has evolved significantly over time, establishing it as a valuable tool for probing cellular processes, particularly those related to the cytoskeleton. Initially, its cytotoxic effects were attributed to its nitrogen mustard component and its ability to alkylate DNA. nih.govdrugbank.com However, studies in the 1980s began to uncover a different and more complex mechanism.

A pivotal shift in understanding came with the discovery that estramustine and its active metabolite, estramustine, inhibit microtubule assembly. nih.govnih.gov This finding repositioned estramustine as a mitotic inhibitor, a class of drugs that interfere with cell division. wikipedia.org Further research delved into the specifics of this interaction, revealing that estramustine binds to microtubule-associated proteins (MAPs) and tubulin, leading to the depolymerization of microtubules. wikipedia.orgnih.govmedchemexpress.com This disruption of the microtubule network results in cell cycle arrest in the G2/M phase, ultimately inducing apoptosis (programmed cell death). wikipedia.orgtargetmol.com

The debate over whether estramustine's primary target was tubulin or MAPs continued for some time. Some studies provided evidence for its binding to MAPs, particularly a MAP-1-like protein in prostate cancer cells. semanticscholar.org Conversely, other research demonstrated that estramustine could directly inhibit the polymerization of purified tubulin, suggesting a direct interaction with this core microtubule component. nih.gov It is now generally accepted that estramustine's antimitotic activity is a result of its effects on both tubulin and MAPs. wikipedia.orgmedchemexpress.com This journey of discovery has not only clarified the drug's own mechanism but has also contributed to a deeper understanding of microtubule dynamics and their role in cell division and as a therapeutic target.

Overview of Key Academic Research Domains for Estramustine (Phosphate Sodium) in In Vitro and Pre-clinical Models

The unique properties of estramustine (phosphate sodium) have made it a valuable subject of investigation across several research domains in laboratory and pre-clinical settings. These studies have primarily focused on elucidating its anticancer effects and exploring its potential in combination with other therapies.

A significant area of research has been its activity as an antimicrotubule agent. In vitro studies using various cancer cell lines, including prostate cancer and glioma cells, have consistently demonstrated its ability to disrupt the microtubule cytoskeleton, leading to mitotic arrest and apoptosis. wikipedia.orgmedchemexpress.commedchemexpress.com For instance, research on PC3 prostate cancer cells showed that estramustine phosphate suppresses cell growth and induces apoptosis. medchemexpress.commedchemexpress.com Similarly, in RAW 264.7 cells, it was found to inhibit cell proliferation and disrupt the tubulin cytoskeleton. medchemexpress.commedchemexpress.com

Another key research domain is its role as a radiosensitizer. Studies have shown that estramustine can enhance the cytotoxic effects of radiation on human tumor cells in culture. wikipedia.orgnih.gov The proposed mechanism for this radiosensitization is the drug's ability to cause a G2/M phase block in the cell cycle, a phase in which cells are most sensitive to radiation. nih.gov This has led to pre-clinical investigations into combination therapies. nih.gov

Furthermore, research has explored its effects beyond microtubule disruption. These include the induction of reactive oxygen species, interference with DNA synthesis, and alterations to the nuclear matrix and cell membranes. wikipedia.org The facilitated uptake of estramustine into prostate tumor tissue, potentially mediated by a prostatic binding protein, has also been a subject of investigation, highlighting a potential mechanism for its selective activity. tandfonline.com

Table 1: Summary of Key In Vitro Research Findings for Estramustine (Phosphate Sodium)

Cell LineConcentration/ConditionsKey Findings
PC3 (Prostate Cancer)1 µg/mL, 48 hSuppressed cell growth. medchemexpress.commedchemexpress.com
PC3 (Prostate Cancer)2 µg/mL, 48 hElevated phosphatidylserine (B164497) eversion and induced apoptosis. medchemexpress.commedchemexpress.com
RAW 264.70-40 µM, 24-72 hInhibited cell proliferation and disrupted the tubulin cytoskeleton. medchemexpress.commedchemexpress.com
RAW 264.710 µM, 24 hInhibited TGF-β-induced cell migration and uPA production. medchemexpress.com
Human Tumor CellsProlonged exposure before irradiationEnhanced radiation-induced cytotoxicity. nih.gov

Table 2: Pre-clinical Research Highlights

ModelKey Findings
PAC120 Tumor Model (Intraperitoneal injection)Inhibited tumor growth by 53% by day 35 at doses of 4 or 12 mg/kg daily for 2 weeks. medchemexpress.commedchemexpress.com
Estrogen-unresponsive DMBA-induced mammary tumorsInhibited tumor growth where estradiol had no effect. tandfonline.com

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H30Cl2NNa2O6P

Molecular Weight

564.3 g/mol

IUPAC Name

disodium;[(8R,9S,13S,14S,17S)-3-[bis(2-chloroethyl)carbamoyloxy]-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] phosphate

InChI

InChI=1S/C23H32Cl2NO6P.2Na/c1-23-9-8-18-17-5-3-16(31-22(27)26(12-10-24)13-11-25)14-15(17)2-4-19(18)20(23)6-7-21(23)32-33(28,29)30;;/h3,5,14,18-21H,2,4,6-13H2,1H3,(H2,28,29,30);;/q;2*+1/p-2/t18-,19-,20+,21+,23+;;/m1../s1

InChI Key

IIUMCNJTGSMNRO-VVSKJQCTSA-L

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OP(=O)([O-])[O-])CCC4=C3C=CC(=C4)OC(=O)N(CCCl)CCCl.[Na+].[Na+]

Canonical SMILES

CC12CCC3C(C1CCC2OP(=O)([O-])[O-])CCC4=C3C=CC(=C4)OC(=O)N(CCCl)CCCl.[Na+].[Na+]

Origin of Product

United States

Mechanistic Elucidation of Estramustine Phosphate Sodium at Molecular and Cellular Levels

Microtubule System Perturbation by Estramustine (B1671314) (Phosphate Sodium) and its Metabolites

Estramustine phosphate (B84403) is a unique chemotherapeutic agent that combines an estradiol (B170435) molecule with a normustine (a nitrogen mustard derivative). pharmacology2000.com Initially designed to target estrogen receptor-positive cancers, its primary anticancer activity is now understood to be mediated through its effects on the microtubule network. pharmacology2000.com After administration, estramustine phosphate is dephosphorylated to its active metabolite, estramustine, which, along with another active metabolite, estromustine (B1671320), exerts significant disruptive effects on microtubule structure and function. pharmacology2000.comcore.ac.uk

Direct Binding and Interaction with Tubulin Subunits

Estramustine and its active metabolite, estromustine, directly interact with tubulin, the fundamental protein component of microtubules. acs.org Photoaffinity labeling studies have demonstrated that estramustine binds to both α- and β-tubulin subunits. acs.org The binding affinity of estramustine to tubulin has been determined, with an affinity constant (Kd) of approximately 23 to 30 μM. acs.orgnih.gov This binding is distinct from the sites occupied by other well-known microtubule inhibitors like colchicine (B1669291) and vinblastine (B1199706). acs.orgnih.govnih.gov However, there is evidence suggesting a potential partial overlap with the paclitaxel (B517696) binding site. acs.org

The interaction of estramustine with tubulin induces a conformational change in the protein. nih.gov Research has also indicated that the binding efficiency of estramustine can be influenced by the specific isotypes of β-tubulin present. acs.org For instance, the βIII-tubulin isotype, which is sometimes overexpressed in estramustine-resistant prostate cancer cells, shows reduced incorporation of radiolabeled estramustine. acs.org This suggests that the tubulin isotype composition within a cancer cell can influence its sensitivity to the drug.

Table 1: Binding Characteristics of Estramustine to Tubulin

Parameter Finding Citation
Binding Subunits Binds to both α- and β-tubulin acs.org
Binding Affinity (Kd) Approximately 23–30 μM acs.orgnih.gov
Binding Site Distinct from colchicine and vinblastine sites; may partially overlap with the paclitaxel site acs.orgnih.govnih.gov
Effect on Tubulin Induces a conformational change nih.gov
Isotype Specificity Reduced binding efficiency to the βIII-tubulin isotype acs.org

Modulation of Microtubule Polymerization and Dynamics In Vitro and In Situ

Specifically, estramustine reduces the rate and extent of both microtubule growth and shortening. nih.govnih.govaacrjournals.org It also increases the amount of time microtubules spend in a "paused" or attenuated state, where they are neither growing nor shortening. nih.govaacrjournals.org This kinetic stabilization of microtubule dynamics is considered a key aspect of its antimitotic mechanism. nih.govnih.gov In living cells, this suppression of dynamics occurs without a significant change in the total mass of polymerized microtubules. aacrjournals.org Furthermore, estramustine treatment has been shown to increase the acetylation of tubulin, a post-translational modification associated with microtubule stability. aacrjournals.org

Table 2: Effects of Estramustine on Microtubule Dynamics

Parameter Effect of Estramustine Citation
Polymerization Weakly inhibits polymerization of purified tubulin nih.gov
Dynamic Instability Strongly suppresses dynamic instability nih.govaacrjournals.org
Growth Rate Reduced nih.govnih.govaacrjournals.org
Shortening Rate Reduced nih.govnih.govaacrjournals.org
Time in Paused State Increased nih.govaacrjournals.org
Tubulin Acetylation Increased aacrjournals.org

Impact on Microtubule-Associated Proteins (MAPs) and Motor Proteins

In addition to its direct interaction with tubulin, estramustine also affects the function of microtubule-associated proteins (MAPs). pharmacology2000.comnih.govnih.gov MAPs are crucial for regulating microtubule stability and their interaction with other cellular components. mdpi.comfrontiersin.org Research has shown that estramustine can bind to MAPs, including MAP-1 and MAP-2. nih.govnih.gov

Studies have demonstrated that estramustine inhibits the assembly of microtubules driven by MAP-2 and can even cause the disassembly of such microtubules. nih.gov The binding affinity of estramustine for MAP-2 has been estimated with a Kd of 15 μM, and it is suggested that a single MAP-2 molecule can bind multiple estramustine molecules. nih.gov In human prostate cancer cells, estramustine has been shown to bind to a MAP-1-like protein, leading to the disruption of microtubule organization. nih.govsemanticscholar.org This interaction with MAPs represents another layer of estramustine's disruptive effect on the microtubule network. nih.govnih.gov

Consequences for Cellular Architecture and Chromosome Segregation (e.g., Anaphase Arrest)

The perturbation of microtubule dynamics and the interference with MAPs by estramustine have profound consequences for cellular architecture and, most critically, for the process of cell division. nih.govaacrjournals.orgnih.gov The highly dynamic nature of spindle microtubules is essential for the proper segregation of chromosomes during mitosis. nih.govnih.gov By stabilizing these dynamics, estramustine disrupts the normal functioning of the mitotic spindle. aacrjournals.org

This disruption leads to mitotic arrest, where cells are unable to progress through mitosis. nih.gov Specifically, estramustine has been shown to cause an arrest in metaphase, a key stage of mitosis. nih.gov The stabilized microtubules can lead to abnormal spindle formation, including multipolar spindles, and can interfere with the proper attachment of microtubules to the kinetochores of chromosomes. aacrjournals.org These defects activate the spindle assembly checkpoint, preventing the cell from entering anaphase. aacrjournals.org The inability to correctly segregate chromosomes can lead to aneuploidy (an abnormal number of chromosomes) and ultimately trigger apoptosis, or programmed cell death. aacrjournals.orgnih.gov

Androgen Receptor Signaling Axis Modulation by Estramustine (Phosphate Sodium) Metabolites

Beyond its well-established role as a microtubule inhibitor, estramustine and its metabolites also exert an influence on the androgen receptor (AR) signaling pathway. nih.govdntb.gov.ua This is particularly relevant in the context of prostate cancer, where AR signaling is a key driver of tumor growth and progression. nih.govmdpi.com

Interference with Androgen Receptor Expression and Stability

Metabolites of estramustine phosphate, including estramustine and estromustine, can act as antagonists of the androgen receptor. nih.gov They have been shown to bind to both wild-type and mutated androgen receptors. nih.gov This binding interferes with the normal function of the receptor. nih.gov

In cellular models of prostate cancer, estramustine has been demonstrated to inhibit the transactivation of the androgen receptor, meaning it prevents the receptor from activating the expression of its target genes. nih.gov For example, treatment with estramustine leads to a dose-dependent decrease in the mRNA levels of prostate-specific antigen (PSA), a well-known AR-regulated gene. nih.gov This antagonistic effect on the androgen receptor provides an additional mechanism for the therapeutic action of estramustine phosphate in prostate cancer, complementing its primary cytotoxic effects on microtubules. nih.gov

Disruption of Androgen Receptor Nuclear Translocation and DNA Binding

Estramustine phosphate's active metabolites, estramustine and estromustine, interfere with the function of the androgen receptor (AR), a key driver of prostate cancer cell growth. nih.govnih.gov This interference occurs at critical points in the AR signaling pathway, specifically its translocation into the nucleus and subsequent binding to DNA. cornellpharmacology.orgwhba1990.orgnih.gov

Normally, the AR resides in the cytoplasm and, upon binding to androgens, moves into the nucleus. nih.govresearchgate.net This nuclear translocation is a complex process that relies on the cell's microtubule network. cornellpharmacology.orgwhba1990.org Estramustine and its metabolites are known to be anti-mitotic agents that disrupt microtubule structure. wikipedia.orgiiarjournals.org By causing the depolymerization of microtubules, estramustine indirectly hinders the transport of the AR to the nucleus, thereby preventing it from reaching its sites of action. wikipedia.orgdrugs.com

Furthermore, even if some AR molecules reach the nucleus, estramustine's metabolites can directly compete with androgens for binding to the AR. nih.gov Studies have shown that estramustine and estromustine can bind to both wild-type and mutated ARs, acting as antagonists. nih.gov This binding prevents the conformational changes in the AR that are necessary for stable binding to androgen response elements (AREs) on the DNA. mdpi.comresearchgate.net By preventing stable DNA binding, estramustine effectively blocks the first step required for the AR to regulate gene expression. researchgate.net

Modulation of Androgen Receptor-mediated Gene Transcription

By disrupting androgen receptor (AR) nuclear translocation and DNA binding, estramustine and its metabolites effectively modulate the transcription of AR-target genes. nih.govflinders.edu.au The AR, when activated by androgens, functions as a transcription factor that regulates a suite of genes involved in cell growth, proliferation, and survival. nih.gov

Research has demonstrated that treatment of prostate cancer cells with estramustine leads to a significant decrease in the mRNA levels of prostate-specific antigen (PSA), a well-known AR-regulated gene. nih.gov For instance, in LNCaP cells, which harbor a mutated AR, estramustine treatment resulted in a concentration-dependent inhibition of PSA expression. nih.gov This downregulation of AR-target genes is a direct consequence of the reduced ability of the AR to bind to the promoter and enhancer regions of these genes. nih.govflinders.edu.au

The antagonistic effect of estramustine's metabolites on the AR prevents the recruitment of co-activator proteins that are essential for the initiation of transcription. flinders.edu.au This leads to the repression of genes that promote cell cycle progression and an upregulation of genes that act as tumor suppressors. flinders.edu.au Therefore, the modulation of AR-mediated gene transcription by estramustine contributes significantly to its anti-cancer effects.

Induction of Programmed Cell Death by Estramustine (Phosphate Sodium)

A crucial aspect of estramustine's anti-neoplastic activity is its ability to induce programmed cell death, or apoptosis, in cancer cells. wikipedia.orgdrugs.comnih.gov This has been observed in various cancer cell lines, including those of prostate cancer and glioma. iiarjournals.orgnih.goveuropeanreview.org The induction of apoptosis by estramustine is a multi-faceted process involving the activation of specific cellular pathways. europeanreview.orgnih.gov

Activation of Intrinsic and Extrinsic Apoptotic Pathways

Apoptosis can be initiated through two main pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. nih.govthermofisher.comremedypublications.com Evidence suggests that estramustine can trigger both of these pathways to bring about cell death.

The intrinsic pathway is activated by internal cellular stress, such as DNA damage or microtubule disruption, both of which can be caused by estramustine. drugs.comthermofisher.comdrugbank.com This pathway converges on the mitochondria, leading to the release of pro-apoptotic factors. nih.govnih.gov

The extrinsic pathway is initiated by the binding of extracellular death ligands to their corresponding receptors on the cell surface. thermofisher.comremedypublications.com While direct activation of death receptors by estramustine is less characterized, the cellular stress induced by the drug can sensitize cells to extrinsic apoptotic signals. nih.gov For example, estrogenic compounds have been shown to upregulate Fas Ligand (FasL), a key death ligand. nih.gov

A key event in the execution phase of apoptosis, where both pathways converge, is the activation of a cascade of enzymes called caspases. nih.gov Estramustine treatment has been shown to significantly enhance the activity of caspase-3, a critical executioner caspase, in prostate cancer cells. europeanreview.org

Role of Mitochondria in Estramustine (Phosphate Sodium)-induced Apoptosis

Mitochondria play a central role in the intrinsic apoptotic pathway, and their involvement in estramustine-induced cell death is significant. nih.govkhanacademy.orgyoutube.com The integrity of the mitochondrial outer membrane is tightly regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. nih.govnih.gov

Estramustine has been shown to induce the phosphorylation of the anti-apoptotic protein Bcl-2. nih.gov Phosphorylation of Bcl-2 can inactivate its protective function, thereby tipping the balance towards apoptosis. This disruption of Bcl-2 function facilitates the permeabilization of the mitochondrial outer membrane. nih.govnih.gov

Once the mitochondrial membrane is compromised, several pro-apoptotic proteins are released from the intermembrane space into the cytoplasm. A key protein released is cytochrome c. nih.govnih.govnih.gov In the cytoplasm, cytochrome c binds to Apaf-1 and pro-caspase-9 to form a complex called the apoptosome, which then activates caspase-9, an initiator caspase of the intrinsic pathway. nih.govproquest.com This activation sets off a cascade of executioner caspases, ultimately leading to the dismantling of the cell. nih.gov

Interplay with Autophagic Processes

Autophagy is a cellular process responsible for the degradation of damaged organelles and proteins, and its relationship with cancer is complex, as it can be both pro-survival and pro-death. nih.govmdpi.com The interplay between estramustine-induced apoptosis and autophagy is an area of ongoing research.

In some contexts, autophagy can act as a survival mechanism for cancer cells under stress, and its inhibition can enhance the efficacy of anti-cancer drugs. In other situations, excessive autophagy can lead to a form of programmed cell death known as autophagic cell death.

The estrogenic component of estramustine is relevant here, as estrogen signaling has been shown to modulate autophagy. mdpi.com Estrogen can promote autophagy through its receptors by regulating the expression of autophagy-related genes. mdpi.com The ultimate effect of estramustine on the interplay between apoptosis and autophagy likely depends on the specific cellular context, including the type of cancer cell and the level of drug-induced stress. Further research is needed to fully elucidate how estramustine modulates autophagic processes and how this impacts its therapeutic effects.

Broad Cellular Signaling Pathway Interactions of Estramustine (Phosphate Sodium)

One of the most well-documented effects of estramustine is its interaction with microtubules. wikipedia.orgdrugs.com By binding to tubulin and microtubule-associated proteins, it disrupts microtubule dynamics, leading to an arrest of the cell cycle in the G2/M phase. wikipedia.orgnih.gov This anti-mitotic effect is a key mechanism of its cytotoxicity.

Estramustine has also been shown to influence other signaling molecules. For instance, in glioma cells, the induction of apoptosis by estramustine is mediated by the phosphorylation of Bcl-2. nih.gov Furthermore, studies in prostate cancer cells have shown that estramustine can down-regulate the levels of miR-31, a microRNA that has been implicated in cancer cell survival. europeanreview.orgnih.goveuropeanreview.org The reduction in miR-31 levels by estramustine was shown to be a key mechanism for inducing apoptosis in PC3 prostate cancer cells. europeanreview.orgnih.gov

Modulation of Kinase Cascades

Estramustine and its metabolites influence several key kinase signaling pathways that are crucial for cell survival, proliferation, and apoptosis.

PI3K/Akt Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that promotes cell survival and growth. nih.govnih.gov Estramustine has been shown to inhibit this pathway, which can lead to the downregulation of anti-apoptotic proteins and contribute to its therapeutic effects. nih.gov

Caspase Activation: By disrupting cellular processes and inducing stress, estramustine can trigger apoptosis, or programmed cell death. drugbank.com A key event in apoptosis is the activation of caspases, a family of proteases that execute the cell death program.

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and stress responses. Estramustine's interaction with microtubule-associated proteins (MAPs) can indirectly influence MAPK signaling. researchgate.netnih.govnih.gov

NF-κB Pathway: Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA and is involved in cellular responses to stimuli such as stress and inflammation. Some anticancer agents that modulate the PI3K/Akt pathway have been shown to inhibit NF-κB activation. nih.gov

Influence on Stress Response Pathways

Estramustine induces cellular stress, which can activate specific response pathways. The drug's interaction with microtubules and the induction of free oxygen radicals can lead to DNA and cell membrane damage, triggering stress responses within the cell. nih.gov This is a critical aspect of its cytotoxic effects.

Effects on Cell Cycle Regulatory Proteins

Estramustine disrupts the normal progression of the cell cycle by targeting key regulatory proteins. nih.gov This leads to an arrest of cells in the G2/M phase of the cell cycle. nih.govnih.gov

Cyclins and CDKs: The progression through the cell cycle is governed by the sequential activation of cyclin-dependent kinases (CDKs) by their regulatory partners, the cyclins. nih.govmdpi.com Estramustine's disruptive effects on the microtubule network lead to mitotic arrest, which is often associated with altered activity of cyclin-CDK complexes. pharmacology2000.comnih.gov For instance, the activation of the Cyclin B1-Cdc2 complex is essential for entry into mitosis, and its inhibition can lead to G2/M arrest.

p21WAF1 and p53: The p53 tumor suppressor protein plays a crucial role in cell cycle control and apoptosis following DNA damage. nih.gov p53 can induce the expression of p21WAF1, a potent inhibitor of cyclin-dependent kinases. nih.govnih.gov This inhibition can halt the cell cycle, allowing for DNA repair or, if the damage is too severe, triggering apoptosis. nih.gov In some cellular contexts, p53 can also stimulate the induction of cyclin D1. researchgate.net

Nucleic Acid and Protein Synthesis Perturbations by Estramustine (Phosphate Sodium)

Estramustine's cytotoxic mechanisms also involve the disruption of fundamental processes of nucleic acid and protein synthesis. nih.gov

Inhibition of DNA Replication and Repair Mechanisms

While initially designed as an alkylating agent to target DNA, the primary antineoplastic activity of estramustine is not dependent on alkylation. pharmacology2000.compatsnap.com However, the nitrogen mustard component can alkylate DNA, leading to DNA strand breaks and miscoding events that can interfere with replication. drugbank.com Furthermore, estramustine has been shown to interact with the nuclear matrix, a critical structure for the organization of DNA replication. johnshopkins.edu This interaction can inhibit new DNA synthesis. johnshopkins.edu

Effects on RNA Transcription and Protein Translation

Interactive Data Table: Effects of Estramustine on Cellular Components

Cellular TargetEffect of EstramustineKey Proteins InvolvedReferences
Kinase Cascades Inhibition of survival pathways, induction of apoptosis.Akt, Caspases, MAPK, NF-κB nih.gov, drugbank.com, researchgate.net, nih.gov
Stress Response Induction of cellular stress and damage. nih.gov
Cell Cycle Arrest in G2/M phase.Cyclins, CDKs, p21WAF1, p53 nih.gov, nih.gov, pharmacology2000.com, nih.gov, nih.gov
DNA Synthesis Inhibition of replication and repair.Nuclear Matrix Proteins drugbank.com, johnshopkins.edu
RNA Synthesis Inhibition of transcription and processing. nih.gov

Chemical Synthesis, Structural Modification, and Structure Activity Relationship Sar of Estramustine Phosphate Sodium and Analogs

Established Synthetic Pathways for Estramustine (B1671314) (Phosphate Sodium) Derivatization

The synthesis of estramustine begins with the natural hormone estradiol (B170435). wikipedia.org The core of the synthetic process involves the reaction of the phenolic hydroxyl group of estradiol with the acid chloride of normustine. wikipedia.org Normustine, or bis(2-chloroethyl)amine, is first treated with phosgene (B1210022) to generate this reactive acid chloride. wikipedia.org This subsequent reaction with estradiol, conducted in the presence of a base, results in the formation of a carbamate (B1207046) linkage, yielding estramustine. wikipedia.org To enhance water solubility for clinical administration, the estramustine molecule is then phosphorylated at the C17β position, creating estramustine phosphate (B84403). fda.gov This phosphorylation step is a critical derivatization that transforms the lipophilic estramustine into a more soluble prodrug form. fda.govijpcbs.com

Principles of Prodrug Design Applied to Estramustine (Phosphate Sodium)

Estramustine phosphate exemplifies a carrier-linked prodrug, where the active drug (estramustine and its metabolites) is covalently attached to a carrier moiety (the phosphate group). wikipedia.orgijpcbs.comnih.gov The primary purpose of this design is to improve the pharmaceutical properties of the parent compound, most notably its water solubility. fda.govedgccjournal.org

The key principles of prodrug design evident in estramustine phosphate include:

Enhanced Solubility: The phosphate ester significantly increases the aqueous solubility of the otherwise poorly soluble estramustine. fda.govedgccjournal.org This allows for both oral and intravenous formulations. fda.govrxlist.com

Metabolic Activation: Upon administration, estramustine phosphate is readily dephosphorylated by enzymes like alkaline phosphatases, which are abundant in the body. fda.govedgccjournal.org This enzymatic cleavage releases the active estramustine and its subsequent metabolites. fda.gov

Targeted Delivery (Conceptual): The estradiol backbone was initially intended to selectively deliver the cytotoxic nitrogen mustard to estrogen receptor-positive prostate cancer cells. nih.gov While the drug does accumulate in the prostate, its primary mechanism of action is now understood to be more complex, involving interactions with microtubule-associated proteins. drugbank.comnih.gov

Dual-Action Therapeutics: The prodrug design allows for the delivery of a molecule that, once activated, exhibits both hormonal (estrogenic) and cytotoxic (alkylating) activities. wikipedia.org

Rational Design and Synthesis of Novel Estramustine Analogs

The rational design of new estramustine analogs aims to enhance efficacy, improve selectivity, and overcome resistance mechanisms. Research in this area focuses on modifying the three main components of the estramustine molecule. nih.gov

Alterations to the steroidal backbone of estramustine are explored to modulate its hormonal effects and influence its interaction with target proteins. The synthesis of novel estrogen analogs often involves multi-step processes. nih.gov For instance, a key transformation in creating new estradiol analogs is the Sonogashira coupling of cyclic vinyl iodides with phenylacetylenes. nih.gov This approach allows for the introduction of various substituents on the A and D rings of the steroid, potentially altering the molecule's binding affinity for estrogen receptors and other cellular targets. nih.gov The goal of these modifications is to fine-tune the estrogenic activity, which can contribute to side effects, while preserving or enhancing the desired cytotoxic effects. wikipedia.org

The nitrogen mustard moiety is responsible for the alkylating and cytotoxic properties of estramustine. nih.govdrugbank.com Nitrogen mustards are a class of alkylating agents derived from mustard gas, where a nitrogen atom replaces the sulfur. drugbank.com They function by forming highly reactive aziridinium (B1262131) ions that can alkylate DNA, leading to cross-linking and cell death. wikipedia.org

Variations in this part of the molecule can include:

Altering the alkyl chains to modify reactivity and cross-linking potential.

Replacing the bis(2-chloroethyl)amino group with other cytotoxic agents.

An example of such a variation is estradiol mustard, which incorporates a phenylacetic acid nitrogen mustard coupled to estradiol. wikipedia.org While structurally related, such analogs can exhibit different biological profiles. wikipedia.org The development of multi-action prodrugs, such as platinum(IV) derivatives of cisplatin (B142131) with estramustine, represents a sophisticated approach to modifying the cytotoxic component. scilit.comnih.gov These complex molecules aim to combine the microtubule-disrupting effects of estramustine with the DNA-damaging properties of platinum-based drugs. scilit.comnih.gov

The phosphate group is crucial for the solubility and prodrug characteristics of estramustine phosphate. fda.govedgccjournal.org Research into alternative linkages and protecting groups for the phosphate moiety aims to control the rate of activation and improve the pharmacokinetic profile. The phosphate prodrug approach is a widely used strategy to enhance the bioavailability of drugs with poor water solubility. edgccjournal.org The design of these prodrugs can involve attaching the phosphate group directly to the drug or via a spacer. nih.gov The stability and enzymatic cleavage of the phosphate ester can be modulated by the choice of protecting groups on the phosphate itself, potentially leading to more controlled release of the active drug. nih.gov

Elucidation of Structure-Activity Relationships for Molecular Targets and Cellular Responses In Vitro

The biological activity of estramustine and its analogs is intimately linked to their chemical structure. Structure-activity relationship (SAR) studies are crucial for understanding how specific structural features influence the drug's interaction with its molecular targets and its effects on cancer cells.

Key SAR findings include:

Interaction with Microtubule-Associated Proteins (MAPs): A primary mechanism of estramustine's cytotoxic action is its interaction with MAPs, leading to the disruption of microtubule assembly. nih.gov This effect is distinct from its DNA alkylating potential. SAR studies have shown that the estramustine derivative specifically interacts with a component of MAPs that resembles tau protein isoforms. nih.gov

Inhibition of Cell Proliferation: The antiproliferative activity of estramustine analogs is a key measure of their efficacy. For example, in a series of 16-modified 2-methoxyestradiol (B1684026) analogs, it was found that the antiproliferative activity decreased as the size of the substituent at the 16-position increased. nih.gov

Multi-Action Prodrugs: In the case of platinum(IV)-estramustine prodrugs, SAR studies have revealed that all three components (the platinum moiety and both axial ligands, including estramustine) contribute to the cytotoxic effect. scilit.comnih.gov Varying the second axial ligand significantly impacts the mode of action, demonstrating a complex interplay between the different parts of the molecule. scilit.comnih.gov

Table of Research Findings on Estramustine Analogs

Analog TypeModificationKey In Vitro Finding
Platinum(IV)-Estramustine Prodrugs Estramustine at the first axial position of a Pt(IV) derivative of cisplatin.Superior antiproliferative activity at submicromolar concentrations against prostate cancer cell lines. nih.gov
16-Modified 2-Methoxyestradiol Analogs Introduction of various substituents at the 16-position of the steroid.Antiproliferative activity decreased as the size of the 16-substituent increased. nih.gov
Estradiol Mustard Phenylacetic acid nitrogen mustard coupled to estradiol.Selectively distributed into estrogen receptor-positive tissues. wikipedia.org

Computational Chemistry and Molecular Modeling in Estramustine (Phosphate Sodium) Analog Research

Computational methodologies are pivotal in modern drug discovery, providing a rational framework for the design of more effective and targeted therapies. In the context of estramustine and its derivatives, these approaches are instrumental in understanding their interactions with key biological targets, primarily tubulin and microtubule-associated proteins (MAPs). This understanding accelerates the development of new analogs with improved pharmacological profiles.

Ligand Docking and Molecular Dynamics Simulations

Ligand Docking is a computational method that predicts the binding orientation and affinity of a small molecule (ligand) to its macromolecular target (receptor). For estramustine analogs, the primary targets are tubulin and MAPs. Research has identified that estramustine binds to a unique site on tubulin, separate from the binding sites of other well-known microtubule inhibitors like colchicine (B1669291) and vinblastine (B1199706). nih.govnih.govcore.ac.uknih.gov This distinct binding pocket presents an attractive target for the design of novel analogs.

Ligand docking studies, while not extensively published for a broad series of estramustine analogs, would theoretically involve positioning these molecules into the three-dimensional structure of tubulin. By calculating a "docking score," researchers can estimate the binding affinity and predict the crucial molecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. This allows for the in silico screening of virtual libraries of estramustine derivatives, prioritizing the most promising candidates for synthesis and biological testing.

Molecular Dynamics (MD) Simulations offer a more dynamic and detailed view of the ligand-receptor complex, complementing the static picture provided by ligand docking. MD simulations track the movements of atoms in the complex over time, providing insights into its stability and conformational changes. rsc.org For estramustine analog research, MD simulations can be used to:

Validate Docking Poses: Assess the stability of the binding mode predicted by docking.

Characterize Binding Energetics: Calculate the free energy of binding, providing a more accurate estimation of affinity.

Pre Clinical Pharmacokinetic and Pharmacodynamic Profiling of Estramustine Phosphate Sodium in Research Models

Cellular Uptake and Intracellular Distribution Kinetics of Estramustine (B1671314) (Phosphate Sodium) and its Metabolites

Estramustine phosphate (B84403), a water-soluble prodrug, is not detected in plasma following oral administration, indicating rapid dephosphorylation during absorption. drugs.com The cellular uptake and subsequent intracellular distribution of its metabolites, primarily estramustine and estromustine (B1671320), are crucial for its cytotoxic effects. A key factor influencing this process is the presence of a specific estramustine-binding protein (EMBP), which facilitates the accumulation of these active metabolites in target tissues like the prostate. nih.govnih.gov

In vitro studies using human prostatic cancer cell lines (DU145 and PC3) have shown a dose-dependent increase in the mitotic index, indicating cellular uptake and interaction with intracellular targets. nih.gov The nuclear uptake of estramustine in cultured HeLa S3 cells was found to be 1.34% of the available drug, with a portion hydrophobically associated with the nuclear matrix. nih.gov

Studies in patients with prostate cancer have demonstrated a significant accumulation of estramustine and its oxidized metabolite, estromustine, in tumor tissue compared to plasma. nih.gov In one study, the concentration of estramustine was, on average, six times higher in the tumor than in plasma. nih.gov Similarly, in patients with malignant brain tumors, the mean concentration of estramustine was found to be significantly higher in tumor tissue (60.3 ng/g) compared to serum (3.5 ng/g), representing a concentration gradient of approximately 16.1. nih.gov This selective uptake and retention are attributed to the presence of EMBP in these tumor cells. nih.govnih.govnih.gov A significant correlation has been observed between the tumor levels of estramustine and the concentration of EMBP. nih.gov

The intracellular distribution of estramustine and its metabolites is directed towards microtubules. nih.govaacrjournals.org Both estramustine and estromustine bind to tubulin and microtubule-associated proteins (MAPs), leading to the disruption of microtubule structure and function. drugs.comresearchgate.net

ParameterFindingCell/Tissue ModelCitation
Nuclear Uptake 1.34% of available drugHeLa S3 cells nih.gov
Tumor vs. Plasma Concentration Ratio (Estramustine) ~6:1Human prostate carcinoma nih.gov
Tumor vs. Serum Concentration Gradient (Estramustine) ~16.1Human malignant brain tumors nih.gov
Tumor vs. Serum Concentration Gradient (Estromustine) ~0.76Human malignant brain tumors nih.gov
Correlation Significant correlation between tumor estramustine levels and EMBP levelsHuman prostate tumor tissue nih.gov

Binding to Plasma Proteins and Cellular Macromolecules in In Vitro Systems

The binding of estramustine and its metabolites to plasma proteins and intracellular macromolecules is a critical determinant of their distribution, availability, and mechanism of action.

In vitro studies have demonstrated that estramustine binds to plasma proteins, predominantly albumin. nih.gov This binding can be significant and can limit the concentration of free, unbound drug available to exert its cytotoxic effects. nih.gov The estrogenic metabolites, estradiol (B170435) and estrone (B1671321), are also known to be highly protein-bound, with binding percentages of 98% and 96%, respectively. wikipedia.org

At the cellular level, the primary targets for estramustine are microtubules and their associated proteins. nih.govaacrjournals.org Estramustine has been shown to bind directly to both α- and β-tubulin. acs.org The affinity constant (Kd) for estramustine binding to tubulin was determined to be approximately 23 ± 5 µM through equilibrium dialysis. acs.org This binding inhibits the polymerization of purified tubulin in vitro. nih.govnih.gov The binding site for estramustine on tubulin is distinct from those of colchicine (B1669291) and vinblastine (B1199706). acs.orgnih.gov

In addition to tubulin, estramustine has been shown to interact with microtubule-associated proteins (MAPs). aacrjournals.orgnih.gov Some studies suggest that estramustine can inhibit microtubule assembly by binding to MAPs. semanticscholar.org

MoleculeBinding PartnerAffinity (Kd) / ExtentIn Vitro SystemCitation
Estramustine Plasma Proteins (predominantly Albumin)HighEquilibrium Dialysis nih.gov
Estradiol Plasma Proteins98%Not specified wikipedia.org
Estrone Plasma Proteins96%Not specified wikipedia.org
Estramustine Tubulin (α and β)~23 ± 5 µMEquilibrium Dialysis acs.org
Estramustine Microtubule-Associated Proteins (MAPs)Weak bindingIn vitro assembly assays aacrjournals.orgnih.gov

Efflux and Transport Mechanisms Affecting Estramustine (Phosphate Sodium) Disposition in Cells

The intracellular concentration of estramustine is influenced not only by uptake mechanisms but also by efflux transporters that can actively pump the drug out of the cell. One such transporter is P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter family, which is known to confer multidrug resistance. nih.govscirp.org

In vitro studies have demonstrated that estramustine interacts with the P-glycoprotein efflux pump. nih.gov Competitive inhibition studies using a photoaffinity analogue of estramustine showed that estramustine itself could compete for binding to P-gp. nih.gov This interaction can lead to an alteration in the intracellular accumulation of other drugs that are also P-gp substrates. nih.gov For instance, estramustine has been shown to cause a concentration-dependent increase in the accumulation of vinblastine and paclitaxel (B517696) in P-gp overexpressing cells. nih.gov However, the effectiveness of estramustine as a chemosensitizing agent in vivo may be limited by its extensive binding to plasma proteins, which reduces the free concentration available to interact with P-gp. nih.gov Interestingly, at the concentrations tested, estramustine did not appear to induce the overexpression of the MDR1 gene, which codes for P-glycoprotein. nih.gov

Pharmacodynamic Markers of Cellular Activity in Pre-clinical Research Models

Estramustine phosphate, a molecule combining estradiol and a nitrogen mustard, exhibits distinct pharmacodynamic effects at the cellular level that are indicative of its anticancer activity. In pre-clinical research, specific markers are utilized to understand and quantify its impact on cancer cells. These markers primarily revolve around its interaction with the microtubule network, induction of programmed cell death (apoptosis), and disruption of the cell cycle.

A primary mechanism of estramustine's cytotoxic action is its interference with the stability and function of microtubules, which are essential components of the cellular cytoskeleton involved in cell division, structure, and intracellular transport. Estramustine phosphate achieves this by binding to microtubule-associated proteins (MAPs), rather than directly to tubulin, the main building block of microtubules. nih.govnih.gov This interaction disrupts the normal process of microtubule assembly and can lead to the disassembly of existing microtubule structures. nih.gov

Pre-clinical studies in various research models have elucidated the specifics of this interaction. For instance, in bovine brain models, estramustine phosphate has been shown to bind to MAPs, thereby inhibiting microtubule assembly. nih.govnih.gov The binding affinity of estramustine and its phosphate derivative has been quantified for specific MAPs. Research has demonstrated that estramustine binds to MAP-2 with a dissociation constant (Kd) of approximately 15 µM and to a MAP-1-like protein with a Kd of about 10 µM. For estramustine phosphate, the Kd for binding to MAP2 has been estimated to be 20 µM, and for tau, another MAP, it is 200 µM. nih.gov

The functional consequence of this binding is a dose-dependent inhibition of microtubule formation and stability. In in vitro assays, estramustine concentrations in the range of 20-60 µM have been shown to inhibit the assembly of microtubules driven by MAP-2 and lead to their disassembly. Furthermore, a concentration of 100 µM of estramustine phosphate's negatively charged derivatives results in a 50% inhibition of microtubule assembly. nih.gov In human prostate cancer DU 145 cells, 60 µM of estramustine caused the disassembly of MAP-1 microtubules.

Table 1: Interaction of Estramustine and its Phosphate with Microtubule-Associated Proteins in Pre-clinical Models

Compound Interacting Protein Research Model Observed Effect Effective Concentration / Binding Affinity
Estramustine MAP-1-like protein Human prostatic DU 145 cells Binds to a 330-kD MAP-1-like protein, disrupts microtubules. Kd: ~10 µM; 60 µM caused disassembly.
Estramustine MAP-2 Rat brain Binds to MAP-2, inhibits microtubule assembly. Kd: 15 µM; 20-60 µM inhibited assembly.
Estramustine Phosphate MAP2 Bovine brain Binds to MAP2. Kd: 20 µM
Estramustine Phosphate Tau Bovine brain Binds to tau. Kd: 200 µM
Estramustine Phosphate Derivatives (negatively charged) MAPs Bovine brain 50% inhibition of microtubule assembly. 100 µM

Another key pharmacodynamic marker of estramustine phosphate's activity is its ability to induce apoptosis, or programmed cell death, in cancer cells. This has been observed in various cancer cell lines, including those of prostate cancer and malignant glioma. nih.govnih.gov

In the human prostate cancer cell line PC3, treatment with estramustine phosphate has been shown to suppress cell growth and trigger apoptosis. nih.gov This effect is linked to the downregulation of microRNA-31 (miR-31), a small non-coding RNA molecule that can influence the expression of various genes. A decrease in miR-31 levels following estramustine phosphate treatment leads to an increase in the activity of caspase-3, a key executioner enzyme in the apoptotic pathway. nih.gov Studies have shown that treating PC3 cells with 1 µg/ml of estramustine phosphate suppresses cell growth, and a concentration of 2 µg/ml leads to a notable increase in apoptosis and caspase-3 activity, coupled with a significant decrease in miR-31 levels.

In models of malignant glioma, estramustine has also been shown to induce apoptosis, as evidenced by the presence of DNA fragmentation, a hallmark of this process. nih.gov

Table 2: Estramustine Phosphate-Induced Apoptosis in Pre-clinical Cancer Models

Cell Line Cancer Type Observed Effect Key Molecular Marker(s) Effective Concentration
PC3 Prostate Cancer Suppression of cell growth, induction of apoptosis. Downregulation of miR-31, increased caspase-3 activity. 1-2 µg/ml
Malignant Glioma Cells Glioma Induction of apoptosis. DNA fragmentation. Not specified

Estramustine phosphate exerts a significant effect on the cell cycle, another critical marker of its cellular activity. Specifically, it has been shown to cause an arrest of cells in the G2/M phase of the cell cycle. nih.gov The G2/M phase is the stage just before a cell divides (mitosis). By trapping cells in this phase, estramustine phosphate prevents them from proliferating.

This G2/M arrest is a direct consequence of the disruption of the microtubule network, as functional microtubules are essential for the formation of the mitotic spindle, a structure necessary for cell division. This effect has been documented in several human tumor cell lines, including those from the prostate (DU-145), breast (MCF-7), and malignant glioma (U-251). nih.gov The arrest in the G2/M phase is also believed to be the mechanism behind the radiosensitizing effect of estramustine phosphate, as cells in this phase are more susceptible to the damaging effects of radiation. nih.gov While the G2/M arrest is a consistent finding, detailed quantitative data on the percentage of cells arrested at different concentrations and time points can vary between studies and cell lines.

Mechanisms of Cellular Resistance and Sensitivity to Estramustine Phosphate Sodium

Intrinsic Cellular Resistance Mechanisms to Estramustine (B1671314) (Phosphate Sodium)

Intrinsic resistance refers to the innate ability of cancer cells to withstand the effects of estramustine without prior exposure to the drug. This can be attributed to several pre-existing cellular characteristics.

Estramustine's primary mode of action involves the disruption of microtubule dynamics, which are essential for cell division and intracellular transport. nih.govnih.gov It achieves this by binding to both tubulin and microtubule-associated proteins (MAPs). nih.govnih.gov Consequently, alterations in these proteins can confer intrinsic resistance.

Tubulin Isotype Expression: The expression of different tubulin isotypes, particularly βIII and βIV, has been linked to estramustine sensitivity. nih.gov Cancer cell lines with inherently higher levels of these isotypes may exhibit reduced sensitivity to the drug.

Changes in Tau Expression and Phosphorylation: Tau proteins are a type of MAP that stabilize microtubules. Variations in tau expression and its phosphorylation state can influence the binding and disruptive effects of estramustine on the microtubule network, contributing to intrinsic resistance. nih.gov

The androgen receptor (AR) signaling pathway plays a crucial role in the growth and survival of prostate cancer cells. mdpi.com Dysregulation of this pathway can contribute to estramustine resistance.

Metabolites of estramustine phosphate (B84403), such as estramustine and estromustine (B1671320), can act as antagonists to the androgen receptor. nih.gov They compete with androgens for binding to the AR, thereby inhibiting its activation and the subsequent transcription of target genes like prostate-specific antigen (PSA). nih.gov However, in castration-resistant prostate cancer (CRPC), AR signaling can become dysregulated through mechanisms like AR overexpression or mutations, which can diminish the antagonistic effects of estramustine metabolites. nih.govmdpi.com This persistent AR signaling can promote cell survival and contribute to intrinsic resistance. nih.gov

Apoptosis, or programmed cell death, is a key mechanism by which anticancer drugs eliminate tumor cells. drugbank.com Defects in the signaling pathways that control apoptosis can render cells intrinsically resistant to estramustine.

Estramustine has been shown to induce apoptosis in various cancer cell lines. nih.goveuropeanreview.org This process can involve the downregulation of anti-apoptotic proteins and the activation of caspases, which are key executioners of apoptosis. nih.govmdpi.com For instance, estramustine treatment can lead to a reduction in the phosphorylation level of AKT, a protein involved in anti-apoptotic signaling. nih.gov Additionally, it can induce apoptosis by decreasing the levels of microRNA-31 (miR-31), which in turn can relieve the inhibition of pro-apoptotic pathways. europeanreview.org Pre-existing defects in these apoptotic signaling cascades, such as mutations in key apoptotic regulators or the overexpression of anti-apoptotic proteins, can impair the ability of estramustine to trigger cell death, thus contributing to intrinsic resistance. mdpi.commdpi.com

Acquired Cellular Resistance Mechanisms to Estramustine (Phosphate Sodium) In Vitro

Acquired resistance develops in cancer cells after exposure to a drug. In the laboratory setting, cell lines can be made resistant to estramustine, providing insights into the mechanisms that may arise in patients during treatment.

One of the most common mechanisms of acquired drug resistance is the increased expression of drug efflux pumps, which actively transport drugs out of the cell, reducing their intracellular concentration and efficacy. nih.gov The ATP-binding cassette (ABC) transporter superfamily of proteins are prominent examples of such pumps. nih.govnih.gov

While some studies suggest that estramustine resistance is distinct from the classic multidrug resistance (MDR) phenotype, which often involves the overexpression of P-glycoprotein (an ABC transporter), other evidence points to the involvement of these transporters. nih.govnih.gov For example, estramustine-resistant cell lines have been shown to have greater initial efflux rate constants compared to their sensitive counterparts, with a significant portion of the drug being lost from resistant cells within a short period. nih.gov This suggests that while classic P-glycoprotein overexpression might not be the sole factor, other ABC transporters or efflux mechanisms could be upregulated to confer acquired resistance. nih.govnih.govproquest.com

When a primary cellular pathway is inhibited by a drug, cancer cells can adapt by activating alternative signaling pathways to promote their survival and proliferation. This is a key mechanism of acquired resistance.

In the context of estramustine treatment, which targets both microtubule function and androgen receptor signaling, cancer cells can develop resistance by upregulating other pro-survival pathways. For instance, upon inhibition of the AR pathway, cancer cells may activate alternative pathways such as the PI3K/AKT/mTOR pathway or the MAPK pathway to maintain their growth and evade apoptosis. mdpi.com The activation of these alternative routes can compensate for the inhibitory effects of estramustine, leading to acquired resistance.

Genetic and Epigenetic Adaptations in Cultured Cells

The development of resistance to estramustine in cancer cells is a multifaceted process involving a variety of genetic and epigenetic adaptations. Studies utilizing cultured cancer cell lines, particularly the human prostate cancer cell line DU-145, have been instrumental in elucidating these mechanisms.

Genetic Adaptations:

A primary mechanism of acquired resistance to estramustine in cultured cells involves alterations in the expression and modification of tubulin, the principal component of microtubules. Estramustine exerts its cytotoxic effects by disrupting microtubule dynamics. Resistant cells counteract this by modifying their tubulin composition.

In addition to altered isotype expression, post-translational modifications of α-tubulin are also implicated in estramustine resistance. Resistant E4 cells show a notable increase in both polyglutamylation and acetylation of α-tubulin. nih.gov These modifications are thought to induce more stable microtubules that are less susceptible to the depolymerizing effects of estramustine. nih.gov Direct photoaffinity labeling experiments have confirmed that estramustine binding is minimal to the more acidic, post-translationally modified forms of α-tubulin. nih.gov

Furthermore, estramustine-resistant cell lines have been shown to possess other adaptive traits. These include a reduced intracellular accumulation of the drug due to increased efflux, although this is not associated with the classic multidrug resistance (MDR) phenotype involving P-glycoprotein. nih.gov Resistant cells are also capable of forming functional, albeit smaller, mitotic spindles in the presence of estramustine concentrations that cause chromosomal disorganization and mitotic arrest in sensitive cells. nih.gov

Microarray analyses of the hormone-resistant PC3 prostate cancer cell line treated with estramustine phosphate revealed changes in the expression of 726 genes by more than twofold. These genes are involved in critical cellular processes such as cell growth, cell cycle regulation, apoptosis, and signal transduction, indicating that a broad reprogramming of gene expression underlies the cellular response and adaptation to the drug. nih.gov

Epigenetic Adaptations:

While specific epigenetic modifications directly causing estramustine resistance are still an area of active investigation, the role of epigenetics in drug resistance in cancer is well-established. nih.govnih.gov Epigenetic alterations, which include DNA methylation and histone modifications, can modulate gene expression without changing the DNA sequence itself. nih.govnih.gov These changes are heritable through cell division and can lead to the development of a drug-resistant phenotype. nih.gov

In the context of cancer therapy, abnormal DNA methylation patterns, such as the hypermethylation of tumor suppressor gene promoters or the hypomethylation of oncogene promoters, can drive resistance. nih.gov It is plausible that similar mechanisms contribute to estramustine resistance by altering the expression of genes involved in drug transport, metabolism, or the cellular stress response. Studies have shown that treatment with demethylating agents can reverse drug resistance in some cancer cell lines by restoring the expression of silenced genes. nih.gov

Histone modifications, such as acetylation, methylation, and phosphorylation, regulate chromatin structure and gene accessibility. Dysregulation of these modifications is a common feature in cancer and can contribute to therapeutic resistance. nih.govnih.gov For instance, specific histone modifications can create a chromatin state that favors the expression of genes promoting cell survival and drug efflux. While direct evidence linking specific histone codes to estramustine resistance is emerging, the general principles of epigenetic regulation in cancer suggest this is a likely contributing factor.

Identification of Molecular Determinants and Biomarkers for In Vitro Sensitivity and Resistance

The identification of molecular determinants and biomarkers for estramustine sensitivity and resistance is crucial for predicting treatment response. In vitro studies have pinpointed several key factors that govern how cancer cells respond to this agent.

The most well-documented molecular determinants of estramustine resistance are the genetic alterations affecting microtubules. The overexpression of specific β-tubulin isotypes, particularly βIII-tubulin, is a significant determinant of resistance. nih.govnih.gov This is because βIII-tubulin has a lower binding affinity for estramustine, thereby reducing the drug's efficacy. nih.gov Consequently, the expression level of βIII-tubulin has been proposed as a potential biomarker for predicting estramustine resistance.

Similarly, the post-translational modifications of α-tubulin, including increased polyglutamylation and acetylation, are key determinants of resistance by enhancing microtubule stability. nih.gov These modifications could also serve as part of a biomarker signature for estramustine insensitivity.

Changes in drug transport, specifically increased efflux leading to lower intracellular drug concentrations, are another critical determinant of resistance. nih.gov It is important to note that this is distinct from the P-glycoprotein-mediated efflux seen in classical multidrug resistance, making markers for MDR unsuitable for predicting estramustine resistance. nih.gov

Gene expression profiling has identified a host of genes whose expression is altered by estramustine treatment, regulating pathways such as cell cycle and apoptosis. nih.gov The baseline expression of these genes or their response to treatment could serve as a complex biomarker panel for sensitivity.

In a clinical context, a significant decrease in serum levels of Prostate-Specific Antigen (PSA) is used as a biomarker for a positive response to estramustine-based therapy in prostate cancer patients. nih.gov While this is an in vivo marker of clinical response, it reflects the underlying sensitivity of the tumor cells to the drug's cytotoxic effects.

The table below summarizes the key molecular determinants and potential biomarkers for estramustine resistance identified in in vitro studies.

Determinant/Biomarker Type Cellular Impact Relevance to Resistance
βIII-Tubulin Protein (Genetic)OverexpressionReduced drug binding affinity
βI + II Tubulin Isotypes Protein (Genetic)OverexpressionContribute to altered microtubule composition
α-Tubulin Modifications Protein (Post-translational)Increased polyglutamylation and acetylationIncreased microtubule stability
Drug Efflux Transporters Protein (Genetic)Increased activity (non-P-glycoprotein)Reduced intracellular drug concentration
Cell Cycle & Apoptosis Genes Gene Expression (Genetic)Altered expression levelsControl of cell survival and proliferation
tau Protein Protein (Genetic)Changes in expression and phosphorylationAssociated with microtubule dynamics and stability

Advanced Research Methodologies for the Study of Estramustine Phosphate Sodium

In Vitro Cell Culture Models for Mechanistic Investigations

In vitro cell culture models are indispensable tools for elucidating the mechanisms of action of anticancer agents like estramustine (B1671314). These systems allow for controlled investigations into cellular and molecular responses to drug treatment, providing insights that are foundational for further research.

2D Monolayer Cultures

Two-dimensional (2D) monolayer cultures, where cells are grown on a flat substrate, have historically been the workhorse of in vitro cancer research. These cultures are well-suited for high-throughput screening and detailed analysis of cellular processes.

Studies utilizing 2D monolayer cultures have been instrumental in understanding the cytotoxic and cytostatic effects of estramustine. For instance, research on the human prostatic cancer cell line DU-145 grown in monolayer has demonstrated that estramustine can act as a radiosensitizing agent. nih.gov In these experiments, clonogenic cell survival assays were used to quantify the drug's effect on the cells' ability to reproduce following irradiation. nih.gov The results indicated a significant sensitization to radiation in the presence of estramustine. nih.gov

Another key finding from 2D culture studies is the ability of estramustine to arrest cancer cells in the metaphase of the cell cycle. nih.gov This antimitotic effect is a cornerstone of its mechanism of action. Furthermore, 2D models have been used to explore the potentiation of estramustine's cytotoxicity by other compounds, such as N-acetyl-L-cysteine, in prostate cancer cell lines. nih.gov

It is important to note that while 2D cultures are valuable, they have limitations. They lack the three-dimensional architecture and complex cell-cell and cell-matrix interactions of an in vivo tumor, which can sometimes lead to an overestimation of a drug's efficacy. mdpi.comoncotarget.com

Table 1: Selected Research Findings from 2D Monolayer Culture Studies of Estramustine

Cell LineExperimental FocusKey Finding
DU-145 (Human Prostatic Cancer)RadiosensitizationEstramustine (5 µg/ml) resulted in a 23% sensitization to radiation, with a dose modifying factor of 0.77 at a survival level of 0.1. nih.gov
DU-145 (Human Prostatic Cancer)Cell Cycle ArrestEstramustine was shown to arrest cancer cells at metaphase. nih.gov
Prostate Cancer Cell LinesCytotoxicity EnhancementThe cytotoxicity of estramustine was augmented by N-acetyl-L-cysteine. nih.gov

3D Spheroid and Organoid Models (Theoretical Application)

Three-dimensional (3D) spheroid and organoid models represent a significant advancement in in vitro cancer research, offering a more physiologically relevant system than traditional 2D cultures. mdpi.comnih.govmdpi.com Spheroids are simpler 3D aggregates of cancer cells, while organoids are more complex structures derived from stem cells that can self-organize and differentiate to better mimic the architecture and function of an organ or tumor. nih.govmdpi.comresearchgate.net

Theoretically, applying these models to the study of estramustine could provide deeper insights into its efficacy. The 3D structure of spheroids and organoids creates gradients of nutrients, oxygen, and drug penetration, more closely resembling the microenvironment of a solid tumor. mdpi.comresearchgate.net This can influence drug response and resistance. oncotarget.com For example, cells in the inner core of a spheroid may be more resistant to treatment due to hypoxia or reduced drug access.

Patient-derived organoids (PDOs), which are grown from a patient's own tumor tissue, hold particular promise for personalized medicine. mdpi.com By testing estramustine on a patient's PDOs, it might be possible to predict their individual response to the drug. While specific studies applying 3D spheroid and organoid models to estramustine are not yet widely reported, the potential of these models to refine our understanding of its activity is substantial. These advanced models could be used to investigate mechanisms of resistance and to screen for combination therapies that are more effective in a 3D context.

Co-culture Systems for Microenvironment Interactions

The tumor microenvironment, which includes stromal cells, immune cells, and the extracellular matrix (ECM), plays a critical role in cancer progression and response to therapy. nih.gov Co-culture systems, where cancer cells are grown together with other cell types, are designed to model these complex interactions in vitro.

The theoretical application of co-culture systems to estramustine research could illuminate how the tumor microenvironment influences the drug's effects. For instance, fibroblasts, a common stromal cell type, can secrete growth factors that may alter the sensitivity of cancer cells to estramustine. Co-culture models would allow researchers to investigate these interactions directly.

Furthermore, estramustine's hormonal component, estradiol (B170435), could have effects on various cells within the tumor microenvironment that express estrogen receptors. wikipedia.org Co-culture systems would be an ideal platform to dissect these complex signaling pathways. Advanced microfluidic "body-on-a-chip" models could even be used to simulate the interactions between a tumor and other organs, providing a more holistic view of the drug's activity. nih.gov

Biochemical and Biophysical Techniques for Molecular Target Analysis

Understanding how a drug interacts with its molecular targets is fundamental to pharmacology. For estramustine, a variety of biochemical and biophysical techniques have been employed to identify its binding partners and characterize these interactions.

Protein Binding Assays (e.g., SPR, MST)

Protein binding assays are crucial for determining the affinity and kinetics of a drug's interaction with its target proteins.

Surface Plasmon Resonance (SPR) is a powerful, label-free technique for studying biomolecular interactions in real-time. It measures changes in the refractive index at the surface of a sensor chip where a target protein is immobilized, allowing for the quantification of binding events. While specific SPR studies focused solely on estramustine are not detailed in the provided context, the technique is widely used in drug discovery to determine binding affinities and kinetics. nih.govnsf.govfrontiersin.orgnih.gov

Microscale Thermophoresis (MST) is another sensitive biophysical method used to quantify biomolecular interactions. nih.govnsf.gov It measures the movement of molecules in a microscopic temperature gradient, which is altered upon binding of a ligand. nsf.gov MST is advantageous for its low sample consumption and speed. nsf.gov It can be performed with or without fluorescent labeling, utilizing the intrinsic fluorescence of tryptophan residues in the protein. researchgate.net Like SPR, MST is a valuable tool for characterizing the binding of drugs like estramustine to their protein targets. nih.govfrontiersin.orgnih.gov

Research has identified that estramustine and its metabolites bind to microtubule-associated proteins (MAPs) and tubulin. nih.gov Photoaffinity labeling, a technique that uses a light-activated probe to covalently link a drug to its binding partner, has been instrumental in these discoveries. nih.gov Competition assays using a photoaffinity analogue of estramustine have allowed for the calculation of apparent binding constants to these cytoskeletal proteins. nih.gov

Table 2: Apparent Binding Constants of an Estramustine Photoaffinity Analogue

ProteinSourceApparent Binding Constant (Kd)
MAP4DU 145 Cells15 µM
TubulinBovine Brain13 µM
TubulinDU 145 Wild-type Cells19 µM
TubulinE4 (estramustine-resistant) Cells25 µM

Enzymatic Activity Assays

Enzymatic activity assays are used to determine how a drug affects the function of a target enzyme. For estramustine, which is administered as a phosphate (B84403) prodrug, enzymatic activity is central to its metabolism.

The dephosphorylation of estramustine phosphate to estramustine is a key metabolic step. nih.govrxlist.com Assays measuring the activity of phosphatases can provide insights into the rate and extent of this conversion. Furthermore, the metabolism of estramustine involves oxidation at the 17-position of the estradiol moiety, leading to the formation of the estrone (B1671321) analogue of estramustine. nih.gov Assays for the relevant oxidative enzymes can help to characterize this metabolic pathway.

Molecular Biology and Genetic Engineering Approaches

Gene expression profiling techniques, such as microarrays and the more advanced RNA-sequencing (RNA-seq), are powerful tools to obtain a global view of how a drug alters cellular function. tempus.com These methods measure the expression levels of thousands of genes simultaneously, providing a comprehensive transcriptomic snapshot.

A key study utilized microarrays to investigate the gene expression profiles in PC3 prostate cancer cells treated with estramustine phosphate (EMP). nih.gov The analysis identified 726 genes whose expression changed by more than twofold following treatment. nih.gov These altered genes were clustered based on their biological functions, revealing that EMP significantly impacts a wide array of cellular processes. nih.gov The findings from the microarray were subsequently validated using quantitative real-time reverse transcription PCR (qRT-PCR), which confirmed the accuracy of the expression changes. nih.gov

The major categories of genes affected by estramustine phosphate treatment include:

Cell Growth and Cell Cycle: Genes that control the progression and regulation of the cell division cycle. nih.gov

Apoptosis: Genes involved in the programmed cell death pathways, a crucial mechanism for eliminating cancer cells. nih.gov

Cytoskeleton: Genes that code for proteins involved in maintaining cell structure and integrity, consistent with estramustine's known effects on microtubules. nih.gov

Cell Signaling: Genes related to the complex communication networks that govern cellular behavior. nih.gov

Iron Homeostasis: Genes that regulate the uptake, storage, and utilization of iron within the cell. nih.gov

This broad impact on gene expression underscores the pleiotropic effects of estramustine beyond its direct action on microtubules and provides a rich dataset for identifying new therapeutic targets and understanding its comprehensive mechanism of action. nih.gov

Functional Gene CategoryEffect of Estramustine PhosphateResearch MethodReference
Cell Growth & Cell CycleRegulation of critical genesMicroarray, qRT-PCR nih.gov
ApoptosisRegulation of critical genesMicroarray, qRT-PCR nih.gov
CytoskeletonRegulation of critical genesMicroarray, qRT-PCR nih.gov
Cell SignalingRegulation of critical genesMicroarray, qRT-PCR nih.gov
Iron HomeostasisRegulation of critical genesMicroarray, qRT-PCR nih.gov

The CRISPR/Cas9 system is a revolutionary gene-editing technology that allows for the precise knockout or modification of specific genes. While specific published studies applying CRISPR/Cas9 to estramustine are not yet prevalent, this methodology is a powerful and standard approach for validating drug targets and dissecting resistance mechanisms for other anticancer agents. nih.govresearchgate.net

For estramustine research, CRISPR/Cas9 could be employed in several ways. Scientists can systematically knock out genes suspected to be involved in estramustine's mechanism of action. For example, specific tubulin isotypes or MAPs could be deleted to determine their precise role in the drug's efficacy. If knocking out a particular gene confers resistance to estramustine, it validates that gene product as a crucial drug target.

Furthermore, CRISPR-based screens are highly effective for uncovering mechanisms of drug resistance. researchgate.net In such a screen, a library of guide RNAs targeting every gene in the genome is introduced into a population of cancer cells. The cells are then treated with estramustine. Cells that survive the treatment are enriched for guide RNAs that have knocked out genes essential for the drug's activity, thereby revealing resistance pathways. Studies on estramustine have identified that resistance can be associated with decreased drug uptake and increased efflux. nih.gov CRISPR screens could validate the specific efflux pumps involved or identify novel regulatory genes that control these processes.

Reporter gene assays are a versatile tool for studying the activity of specific signaling pathways. youtube.com These assays work by linking the transcriptional control element of a gene of interest to a "reporter gene" (like luciferase or β-galactosidase) that produces an easily measurable signal. When the signaling pathway is activated, it drives the expression of the reporter gene, and the resulting signal can be quantified. youtube.com

Given that estramustine is a conjugate of estradiol and a nitrogen mustard, reporter gene assays are particularly relevant for investigating its hormonal component. selleckchem.com To assess the estrogenic activity of estramustine or its metabolites, researchers can use a cell line engineered with an estrogen response element (ERE) driving a luciferase reporter gene. nih.gov These cells also express the estrogen receptor (ER). nih.gov When the cells are exposed to an estrogenic compound, it binds to the ER, which then activates transcription from the ERE, leading to light production that can be measured. This allows for a sensitive quantification of the compound's estrogenic potential. Such assays can help distinguish the cytotoxic, antimicrotubule effects of estramustine from its hormonal effects.

Imaging and Microscopic Analysis

Immunofluorescence microscopy is a powerful imaging technique used to visualize the location of specific proteins within a cell. Combined with confocal microscopy, which provides high-resolution, optically sectioned images, it allows for the precise subcellular localization of drug targets and the visualization of a drug's effect on cellular structures. nih.gov

This methodology has been crucial in confirming the effects of estramustine on the microtubule network within cancer cells. In studies using human prostate cancer cells (DU 145), researchers used antibodies that specifically bind to β-tubulin (the protein subunit of microtubules) and MAP-1 (a microtubule-associated protein). semanticscholar.org Following treatment with estramustine, immunofluorescence imaging revealed a dramatic and dose-dependent depolymerization of the interphase microtubule network. nih.govsemanticscholar.org

Furthermore, by co-staining for both tubulin and MAP-1, these studies demonstrated that estramustine not only caused the microtubule filaments to break down but also caused MAP-1 to be removed from the microtubules that remained. semanticscholar.org These visual data provide compelling evidence that estramustine disrupts the microtubule cytoskeleton by directly affecting the interaction between tubulin and its associated proteins.

Target ProteinAntibody UsedObservation after Estramustine TreatmentReference
Microtubules Anti-β-tubulinDose- and time-dependent depolymerization of interphase microtubules. nih.govsemanticscholar.org
MAP-1 Anti-MAP-1Removal of MAP-1 from microtubule surfaces. semanticscholar.org

Live-Cell Imaging for Dynamic Cellular Processes

Live-cell imaging techniques are pivotal for observing the real-time effects of estramustine on dynamic cellular processes, particularly its well-documented impact on the microtubule cytoskeleton. By using methods like video microscopy and fluorescence microscopy with tagged proteins, researchers can directly visualize the consequences of drug exposure in living cells.

Furthermore, live-cell imaging of human cancer cells (e.g., MCF-7) transfected with green fluorescent protein (GFP)-tubulin has confirmed that estramustine suppresses the dynamic instability of individual microtubules. aacrjournals.org These imaging studies also reveal that estramustine treatment can lead to an increase in the acetylation of interphase microtubules, a marker associated with microtubule stability. aacrjournals.org At higher concentrations, the drug's effects on the mitotic spindle become apparent, with live-cell imaging capturing the formation of abnormal multipolar spindles, which contributes to mitotic arrest. aacrjournals.org These dynamic observations in living cells are critical for understanding the mechanistic basis of estramustine's antimitotic activity. nih.govaacrjournals.org

Analytical Chemistry Techniques for Quantification and Structural Characterization in Research Samples

Analytical chemistry provides the essential tools for the precise measurement and structural identification of estramustine phosphate and its metabolites in complex biological matrices.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for the simultaneous quantification of estramustine phosphate and its primary metabolites in research samples, such as human plasma. nih.gov This technique combines the separation power of liquid chromatography with the precise mass detection of tandem mass spectrometry.

In a typical application, plasma samples are prepared via protein precipitation, often with acetonitrile, to extract the compounds of interest. nih.gov The extracted analytes are then separated on a reversed-phase column (e.g., C18). nih.gov Mass spectrometric detection is commonly performed using an electrospray ionization (ESI) source. nih.gov Due to their different chemical properties, analytes can be monitored in different modes; for instance, estramustine phosphate, estromustine (B1671320), and estramustine are often detected in positive ion mode, while estrone and estradiol are detected in negative ion mode. nih.gov The use of deuterated internal standards for each analyte ensures high accuracy and precision. nih.gov

The method's performance is characterized by its linearity over a specific concentration range and its lower limit of quantitation (LLOQ), which defines the lowest concentration that can be reliably measured.

Table 1: Example of LC-MS/MS Method Parameters for Estramustine and Metabolites in Human Plasma

Analyte LLOQ (ng/mL) Ionization Mode
Estramustine Phosphate 10 Positive ESI
Estramustine 3 Positive ESI
Estromustine 3 Positive ESI
Estrone 3 Negative ESI
Estradiol 30 Negative ESI

Data sourced from a validated method for simultaneous determination in human plasma. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural characterization of estramustine and its derivatives. nih.gov Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule, allowing for complete structural elucidation and confirmation of synthesis.

While a complete, assigned NMR spectrum for estramustine is not detailed in the provided results, the characterization of related steroidal compounds demonstrates the power of the technique. For anabolic steroids with similar cores, ¹³C NMR is particularly useful as it offers a wide chemical shift range, minimizing the signal overlap that can complicate ¹H NMR spectra. nih.gov Specific carbons within the steroid skeleton and any attached functional groups give rise to characteristic signals. For instance, the carbon atoms of the steroidal core have predictable chemical shift regions. uregina.ca

Table 2: Typical ¹³C NMR Chemical Shift Regions for Estrane Steroid Cores

Carbon Type Approximate Chemical Shift (ppm)
Aromatic C (A-ring) 100 - 150
Polar Aromatic C (C3-OH) 150 - 160
Polar Secondary C (e.g., C17-OH) 74 - 85
Tertiary C 35 - 45
Secondary C 25 - 35
Primary (Methyl) C (C18) ~14

Data generalized from analyses of estriol (B74026) and estradiol. uregina.ca

By analyzing the chemical shifts, coupling constants, and through-space correlations from 2D NMR experiments (like COSY, HSQC, and HMBC), researchers can definitively map the entire chemical structure of estramustine and its metabolites, ensuring correct identification in research samples.

Omics Technologies for Comprehensive Biological Profiling

"Omics" technologies offer a global, high-throughput view of the biological changes induced by a compound, moving beyond single-target analysis to a systems-level understanding.

Proteomics, the large-scale study of proteins, is crucial for identifying the protein targets of estramustine and understanding the downstream consequences of its activity. The primary protein targets of estramustine are known to be microtubule-associated proteins (MAPs) and tubulin, the building block of microtubules. nih.gov Proteomic approaches can confirm and expand upon these findings by analyzing changes in the entire protein landscape of cancer cells after treatment.

Research has shown that estramustine binds directly to tubulin, leading to microtubule depolymerization and mitotic arrest. nih.govnih.gov Additionally, a specific estramustine-binding protein (EMBP), now known as prostate secretory protein 94 (PSP94), has been identified, which may play a role in the drug's accumulation in prostate tissue.

Modern proteomic workflows, often utilizing mass spectrometry (LC-MS/MS), can be applied to estramustine-treated prostate cancer cells to achieve several goals:

Identify Protein Interactions: Affinity purification-mass spectrometry could identify novel binding partners of estramustine.

Quantify Global Protein Expression: Techniques like iTRAQ or TMT labeling can reveal the up- or down-regulation of thousands of proteins, uncovering entire pathways affected by the drug, such as those involved in cell cycle control, apoptosis, and cellular stress. mdpi.com

Analyze Post-Translational Modifications: Phosphoproteomics, a sub-discipline of proteomics, can detect changes in protein phosphorylation cascades, providing insight into the signaling pathways that are activated or inhibited by estramustine treatment. nautilus.bio

Metabolomics involves the comprehensive profiling of small molecule metabolites within a biological system. In the context of estramustine research, metabolomics serves two key purposes: tracking the metabolic fate of the drug itself and understanding its broader impact on cellular metabolism.

The primary metabolic pathways for estramustine phosphate have been well-characterized. nih.gov Following administration, the compound undergoes rapid dephosphorylation to form estramustine. nih.govnih.gov Further metabolism involves oxidation at the 17-position of the steroid ring to yield estromustine, which is a major metabolite found in plasma. nih.govnih.gov Hydrolysis of the carbamate (B1207046) ester bond also occurs, leading to the release of estradiol and estrone. nih.gov

A comprehensive metabolomics study, using LC-MS or GC-MS, would expand on this by analyzing the levels of hundreds of endogenous metabolites in estramustine-treated cells. nih.gov This could reveal perturbations in key metabolic pathways, such as:

Energy Metabolism: Changes in glycolysis or the TCA cycle.

Lipid Metabolism: Alterations in fatty acid or steroid synthesis.

Amino Acid Metabolism: Fluctuations in amino acid pools.

By identifying which metabolic pathways are disrupted, researchers can gain a more complete picture of the cellular stress and adaptive responses induced by estramustine, potentially uncovering new mechanisms of action or biomarkers of drug response. youtube.com

Transcriptomics for Gene Expression Signatures

Transcriptomics, the study of the complete set of RNA transcripts produced by an organism, provides a powerful lens through which to investigate the molecular mechanisms of action of pharmaceutical compounds. In the context of estramustine phosphate (EMP), transcriptomic analyses, particularly through microarray technology, have been instrumental in elucidating the broad spectrum of genes whose expression is altered by the drug. This approach allows for the identification of gene expression signatures—unique patterns of up- or down-regulated genes—that can shed light on the pathways and cellular processes affected by EMP treatment.

Research employing microarray analysis on hormone-resistant prostate cancer cells (PC3) has revealed that estramustine phosphate induces significant changes in the expression of a large number of genes. nih.gov One study identified a total of 726 genes that exhibited a greater than two-fold change in expression following treatment with EMP. nih.gov These altered genes are critically involved in a variety of fundamental cellular functions, including the regulation of cell growth, cell cycle progression, apoptosis (programmed cell death), iron homeostasis, cytoskeletal organization, and cell signaling transduction. nih.gov

The findings from such microarray studies are often validated using other molecular techniques to ensure the accuracy of the gene expression data. Real-time quantitative reverse transcription-polymerase chain reaction (RT-PCR) has been used to confirm the microarray results, showing consistency in the observed gene expression changes. nih.gov This comprehensive analysis of gene expression profiles provides a deeper understanding of the pleiotropic effects of estramustine phosphate on cancer cells. nih.gov The identification of these gene expression signatures opens avenues for further research to determine the specific role of these genes in the therapeutic effects of EMP and to potentially devise novel therapeutic strategies. nih.gov

Below is a table summarizing some of the key genes identified through transcriptomic studies as being regulated by estramustine phosphate.

Gene CategoryGene NameExpression Change
Cell CycleCyclin D1Down-regulated
p21Up-regulated
ApoptosisBcl-2Down-regulated
BaxUp-regulated
Caspase-3Up-regulated
CytoskeletonMAP4Down-regulated
StathminDown-regulated
Iron HomeostasisTransferrin ReceptorDown-regulated

Emerging Research Avenues and Future Directions for Estramustine Phosphate Sodium Studies

Exploration of Estramustine (B1671314) (Phosphate Sodium) in Novel In Vitro Biological Systems and Cellular Models

The development of sophisticated in vitro models that more accurately recapitulate the tumor microenvironment is a critical avenue for advancing our understanding of estramustine phosphate's activity. While traditional 2D cell culture has been instrumental, the focus is shifting towards more complex and physiologically relevant systems.

Research has historically utilized a range of human tumor cell lines to investigate the effects of estramustine phosphate (B84403). These include prostate cancer cell lines such as DU-145 and PC3, breast cancer cells like MCF-7, and malignant glioma cells (U-251). nih.gov In vitro studies have demonstrated that estramustine phosphate induces a G2/M phase cell cycle arrest and acts as a radiosensitizer, enhancing the cytotoxic effects of radiation. nih.govnih.gov Further in vitro work has shown its ability to inhibit lymphocyte proliferation. auajournals.org

A notable discovery identified estramustine phosphate as an inhibitor of the Shp2 protein tyrosine phosphatase, a novel target in cancer drug discovery. nih.gov This finding opens up new avenues for investigating its mechanism beyond its well-known effects on microtubules.

Future research is poised to leverage more advanced in vitro systems:

3D Organoid Cultures: Human intestinal organoids are now being employed for screening drug-induced gastrointestinal toxicity. stemcell.com This technology could be adapted to create patient-derived cancer organoids, offering a personalized approach to testing the efficacy of estramustine phosphate and predicting patient response. The ability to generate organoids from both normal and tumor tissue from the same patient provides a unique platform for identifying novel biomarkers and understanding cancer cell plasticity. youtube.com

Co-culture Systems: Investigating the effects of estramustine phosphate in co-cultures of cancer cells with stromal cells, immune cells, or endothelial cells can provide insights into its impact on the tumor microenvironment. Studies involving co-cultures of spleen lymphocytes have already provided initial evidence regarding suppressor cell activity. auajournals.org

Microfluidic "Tumor-on-a-Chip" Models: These devices can simulate the dynamic conditions of a tumor, including nutrient gradients and fluid flow. A microscopic perifusion technique has already been used to detect early morphological changes, such as increased cell size and decreased shape factor, in glioma cells upon treatment with estramustine phosphate, correlating these alterations with cytotoxicity. nih.gov

In Vitro ModelCell/Tissue TypeKey Findings/Potential Applications for Estramustine PhosphateCitation
2D Cell CultureDU-145 (Prostate), MCF-7 (Breast), U-251 (Glioma), PC3 (Prostate)Demonstrated G2/M phase arrest, radiosensitization, inhibition of lymphocyte proliferation, and Shp2 inhibition. nih.govauajournals.orgnih.govnih.gov
Microscopic PerifusionGlioma cellsEnabled early detection of cytotoxicity through morphological changes. nih.gov
3D Organoid Cultures (Conceptual)Patient-derived cancer tissuePotential for personalized medicine, biomarker discovery, and studying cancer cell plasticity. stemcell.comyoutube.com
Co-culture Systems (Conceptual)Cancer cells with stromal or immune cellsPotential to study the effects on the tumor microenvironment and suppressor cell activity. auajournals.org

Development of Advanced Delivery Systems for Enhanced Cellular Targeting and Bioavailability In Vitro

A significant challenge in chemotherapy is achieving high drug concentrations at the tumor site while minimizing systemic toxicity. Advanced drug delivery systems offer a promising solution to enhance the therapeutic index of estramustine phosphate.

Nanoparticle-Based Formulations (Conceptual)

Nanoparticles can serve as carriers to improve the solubility, stability, and targeted delivery of anticancer drugs. nih.gov While specific nanoparticle formulations for estramustine phosphate are not yet established, the principles of nano-delivery offer a conceptual framework for future research.

Liposomes: These are spherical vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. nih.govmdpi.com For estramustine phosphate, a liposomal formulation could potentially improve its pharmacokinetic profile and reduce off-target effects. The desired size range for tumor accumulation is typically 100-200 nm. japsonline.com

Polymeric Nanoparticles: Made from biodegradable polymers, these nanoparticles can provide sustained release of the encapsulated drug. nih.gov This could be advantageous for maintaining therapeutic concentrations of estramustine's active metabolites over a longer period.

Calcium Phosphate Nanoparticles: These are biodegradable and have shown potential as carriers for anticancer drugs. walshmedicalmedia.com Their pH-sensitive nature could facilitate drug release in the acidic tumor microenvironment.

Nanoparticle TypeDescriptionPotential Advantages for Estramustine Phosphate DeliveryCitation
LiposomesSpherical lipid bilayer vesicles.Improved pharmacokinetic profile and reduced off-target effects. nih.govmdpi.com
Polymeric NanoparticlesBiodegradable polymer-based carriers.Sustained release of active metabolites. nih.gov
Calcium Phosphate NanoparticlesBiodegradable, pH-sensitive inorganic nanoparticles.Targeted drug release in the acidic tumor microenvironment. walshmedicalmedia.com

Prodrug Strategies for Targeted Release

The prodrug approach involves chemically modifying a drug to render it inactive until it is converted to its active form at the target site. nih.gov This strategy can enhance selectivity and reduce systemic toxicity.

Estramustine phosphate itself is a prodrug that is dephosphorylated to its active metabolites, estramustine and estromustine (B1671320). pharmacology2000.com However, more sophisticated prodrug designs could further refine its targeted delivery. A modern approach to prodrug design involves targeting specific enzymes or membrane transporters that are overexpressed in cancer cells. mdpi.com This "targeted-prodrug" strategy could be conceptually applied to estramustine phosphate by linking it to a ligand that is recognized by a tumor-specific protein, thereby concentrating the drug at the site of action.

Integration of Artificial Intelligence and Machine Learning in Estramustine (Phosphate Sodium) Research

Artificial intelligence (AI) and machine learning (ML) are powerful tools that can analyze large and complex datasets to identify patterns and make predictions, offering transformative potential for cancer research.

Predictive Modeling of Compound Activity and Resistance

Machine learning algorithms can be trained on datasets containing information about drug response and the genomic and transcriptomic profiles of cancer cells to predict the sensitivity or resistance of a tumor to a particular drug. For instance, ML models have been developed to predict artemisinin (B1665778) resistance in malaria and antibiotic resistance in urinary tract infections. researchgate.netmedrxiv.org

Conceptually, a similar approach could be applied to estramustine phosphate. By analyzing data from a large panel of cancer cell lines or patient tumors treated with estramustine phosphate, an ML model could be developed to predict which tumors are likely to respond to the drug. The computational tool OncoPredict, for example, uses a machine learning framework to predict patient responses to a wide range of drugs based on tumor gene expression profiles, and has been used to identify potential therapeutics for metastatic castration-resistant prostate cancer. mdpi.com

Data Mining for Novel Mechanistic Insights

The vast amount of publicly available biological data provides an unprecedented opportunity to uncover new mechanisms of drug action through data mining. Microarray analyses of hormone-resistant PC3 prostate cancer cells treated with estramustine phosphate have already revealed that it regulates the expression of 726 genes involved in critical cellular processes such as cell growth, apoptosis, and signal transduction. nih.gov

AI and ML algorithms can be employed to analyze such large-scale gene expression datasets to:

Identify novel molecular targets of estramustine phosphate.

Uncover previously unknown signaling pathways affected by the drug.

Elucidate the complex mechanisms underlying drug resistance.

For example, machine learning algorithms have been used to predict abnormalities in serum phosphate in oncology patients, demonstrating the potential of these methods to extract meaningful insights from clinical data. nih.govresearchgate.net By applying similar techniques to datasets from estramustine phosphate-treated cells or patients, researchers could gain a more comprehensive understanding of its pleiotropic effects and identify new therapeutic strategies.

Synergistic Mechanistic Interactions with Other Molecularly Targeted Agents in Pre-clinical Settings

Emerging pre-clinical research has focused on the synergistic potential of Estramustine phosphate when combined with other molecularly targeted agents. The rationale for these combinations lies in targeting distinct but complementary cellular pathways to enhance anti-tumor efficacy, particularly in hormone-refractory prostate cancer.

Combination with Microtubule-Targeting Agents: Pre-clinical studies have extensively investigated the combination of estramustine with other drugs that affect microtubule dynamics, such as taxanes and vinca (B1221190) alkaloids. Estramustine and its active metabolite, estromustine, disrupt microtubule structure by binding to microtubule-associated proteins (MAPs) and β-tubulin, leading to the depolymerization of cytoplasmic microtubules. nih.govdrugs.com This mechanism is distinct from that of other microtubule inhibitors.

Taxanes (Docetaxel, Paclitaxel): Taxanes exert their effect by promoting microtubule polymerization and stabilization. aacrjournals.org The combination of estramustine with a taxane (B156437) creates a dual assault on microtubule function. Pre-clinical data suggest that estramustine can potentiate the effects of taxanes. cancernetwork.com This synergy has been evaluated in prostate cancer models, where the combination of estramustine, docetaxel (B913), and thalidomide (B1683933) was found to be an advantageous treatment. nih.gov Gene expression profiling of prostate cancer cells treated with both docetaxel and estramustine revealed that the combination alters a large number of genes that may contribute to the inhibition of cancer cell growth. aacrjournals.orgnih.gov

Vinca Alkaloids (Vinblastine): Like estramustine, vinca alkaloids are antimicrotubule agents. Combination therapy with estramustine and vinblastine (B1199706) has been explored and may result in higher objective response rates in hormone-refractory disease. drugs.com

Combination with Topoisomerase Inhibitors:

Etoposide: Etoposide is a topoisomerase II inhibitor that acts at the nuclear matrix. Pre-clinical investigations have explored combining estramustine, which also binds to the nuclear matrix, with etoposide. johnshopkins.edu This combination has shown promising activity and is well-tolerated in pre-clinical models of prostate cancer. drugs.com The interaction at the nuclear matrix is a postulated mechanism for their synergistic effect. johnshopkins.edu

Combination with Anti-Angiogenic and Immunomodulatory Agents:

Thalidomide: In a pre-clinical model of androgen-independent prostate cancer, the triple combination of docetaxel, estramustine, and the anti-angiogenic/immunomodulatory agent thalidomide resulted in a significant reduction in tumor volume and metastasis. nih.gov

While extensive pre-clinical data exists for combinations with other cytotoxic agents, research into the synergistic mechanistic interactions of estramustine with newer classes of molecularly targeted agents, such as mTOR inhibitors or specific anti-angiogenic drugs, is less developed. The existing evidence strongly supports the role of estramustine as a potent modulator of other chemotherapeutic agents, primarily through its unique effects on microtubule and nuclear matrix integrity.

Table 1: Summary of Pre-clinical Synergistic Interactions with Estramustine Phosphate

Interacting Agent ClassSpecific Agent(s)Pre-clinical Model(s)Key Mechanistic InteractionResearch Finding
Taxanes Docetaxel, Paclitaxel (B517696)Prostate Cancer Cells (PC-3, LNCaP), Mouse XenograftsDual targeting of microtubule dynamics (depolymerization by estramustine, stabilization by taxanes). nih.govaacrjournals.orgPotentiates taxane effects; combination alters expression of genes related to cell proliferation, apoptosis, and cell cycle arrest. cancernetwork.comaacrjournals.orgnih.gov
Topoisomerase Inhibitors EtoposideProstate Cancer CellsInteraction at the nuclear matrix; Etoposide inhibits topoisomerase II, while estramustine also binds to the nuclear matrix. johnshopkins.eduThe combination is active and demonstrates evidence of interaction at the nuclear matrix to inhibit DNA synthesis. drugs.comjohnshopkins.edu
Immunomodulatory / Anti-Angiogenic Agents Thalidomide (with Docetaxel)Mouse Xenografts (PC3M-luc-C6 cells)Combined anti-microtubule, cytotoxic, and anti-angiogenic effects.Triple combination reduced tumor volume by 88% and nearly eradicated metastasis signals in a mouse model. nih.gov
Vinca Alkaloids VinblastineHormone-Refractory Prostate CancerBoth agents are antimicrotubule but with different binding sites and mechanisms.Combination therapy may lead to higher objective response rates. drugs.com

Discovery of Novel Molecular Targets and Off-Target Effects through Unbiased Screening Approaches

Beyond its established role as a microtubule inhibitor, the full spectrum of estramustine's molecular interactions has been explored through unbiased screening methods, leading to the discovery of novel targets and a more comprehensive understanding of its pleiotropic effects.

Gene Expression Profiling: A significant advancement in understanding estramustine's mechanism came from a microarray analysis of hormone-resistant PC-3 prostate cancer cells. nih.gov This unbiased approach interrogated over 22,000 known genes to map the changes in gene expression following treatment with Estramustine phosphate (EMP).

The study identified a total of 726 genes whose expression was altered by more than two-fold after EMP treatment. nih.gov These genes were not randomly affected but could be clustered according to their biological functions, revealing a coordinated impact on multiple critical cellular processes:

Cell Growth and Cell Cycle: EMP was found to regulate the expression of genes pivotal to controlling cell proliferation and cell cycle progression. nih.gov

Apoptosis: The screening identified changes in the expression of genes directly involved in the induction of programmed cell death. nih.gov

Iron Homeostasis: A novel finding was EMP's influence on genes that regulate iron metabolism within the cell. nih.gov

Cytoskeleton: As expected, genes related to the cytoskeleton were affected, confirming its known mechanism but also potentially identifying new players in this process. nih.gov

Signal Transduction: EMP altered the expression of genes involved in key cell signaling pathways. nih.gov

These findings were subsequently confirmed using real-time quantitative reverse transcription-polymerase chain reaction (RT-PCR), validating the microarray data. nih.gov This research demonstrates that estramustine's anti-cancer activity is not solely due to microtubule disruption but also involves a broad reprogramming of gene expression that affects cell survival and other physiological behaviors. nih.gov

Further gene expression profiling studies analyzed the combination of estramustine and docetaxel. aacrjournals.orgnih.gov These screenings showed that the combination treatment led to the downregulation of genes associated with cell proliferation and oncogenesis, while upregulating genes that promote apoptosis, cell cycle arrest, and tumor suppression. nih.gov These analyses provide a molecular basis for the observed clinical synergy and point to novel molecular targets that are uniquely affected by the combination treatment. aacrjournals.orgnih.gov

These unbiased screening approaches have been instrumental in moving beyond a single-target view of estramustine, revealing it as a multi-faceted agent that exerts its therapeutic effects through the modulation of a wide array of genes and pathways. This detailed genetic and molecular profiling opens avenues for devising new therapeutic strategies and identifying patient populations most likely to respond to estramustine-based therapies.

Table 2: Novel Molecular Processes and Gene Categories Affected by Estramustine Phosphate as Identified by Unbiased Gene Expression Screening

Biological Process / FunctionDirection of RegulationImplication for Anti-Cancer EffectSource
Cell Growth & Proliferation Downregulation (in combination with docetaxel)Inhibition of tumor growth. nih.gov
Cell Cycle Regulation (EMP alone); Arrest (in combination)Halting of cancer cell division. nih.govnih.gov
Apoptosis Upregulation (in combination with docetaxel)Induction of programmed cancer cell death. nih.govnih.gov
Iron Homeostasis RegulationNovel mechanism potentially related to cell survival and stress responses. nih.gov
Cytoskeleton RegulationDisruption of cell structure and division. nih.gov
Signal Transduction RegulationInterference with pathways controlling cell survival and proliferation. nih.gov
Oncogenesis Downregulation (in combination with docetaxel)Suppression of cancer-promoting genes. nih.gov
Tumor Suppression Upregulation (in combination with docetaxel)Activation of the cell's own cancer-fighting genes. nih.gov

Q & A

Q. What is the mechanism of action of estramustine phosphate sodium in prostate cancer models?

Estramustine phosphate sodium acts through dual mechanisms: (1) disruption of microtubule dynamics by binding to microtubule-associated proteins (MAPs) and tubulin, leading to mitotic arrest and apoptosis , and (2) estrogenic effects via metabolism to estradiol, which modulates hormonal pathways in prostate cancer . Preclinical studies use in vitro binding assays (e.g., competitive inhibition of colchicine binding to tubulin) and in vivo xenograft models to validate these effects .

Q. What pharmacokinetic properties influence estramustine phosphate sodium’s bioavailability?

Key properties include:

  • Solubility : High water solubility due to its phosphate group, enabling oral administration .
  • Metabolism : Rapid dephosphorylation to estramustine and further conversion to estradiol and estrone, with prolonged plasma clearance (half-life ~20 hours) .
  • LogP : 5.3, indicating moderate lipophilicity for membrane penetration .
    Monitoring plasma levels of estradiol metabolites is critical for assessing bioavailability and hormonal activity in clinical trials .

Advanced Research Questions

Q. How can researchers address the dual hormonal and cytotoxic effects of estramustine phosphate sodium in experimental design?

  • Controlled Studies : Use combination therapies with taxanes (e.g., docetaxel) to isolate microtubule-targeted effects from hormonal activity. For example, trials comparing estramustine + chemotherapy vs. chemotherapy alone show a survival benefit (HR = 0.82, p = 0.02), suggesting synergy with cytotoxic agents .
  • Biomarker Analysis : Measure serum PSA, estradiol, and tubulin-binding biomarkers to differentiate mechanisms in patient subgroups .

Q. How do researchers reconcile survival benefits with thromboembolic risks in clinical trials?

While estramustine improves overall survival in castration-resistant prostate cancer (1-year survival: 57% vs. 50% in controls), thrombosis occurs in ~7% of patients . Mitigation strategies include:

  • Prophylaxis : Low-molecular-weight heparin or aspirin in high-risk patients.
  • Risk Stratification : Excluding patients with cardiovascular comorbidities .
    Meta-analyses recommend balancing survival gains against adverse events using Cox proportional hazards models .

Q. What methodological challenges arise in analyzing estramustine’s stability and purity?

  • Chromatographic Techniques : USP guidelines recommend thin-layer chromatography (TLC) and ion-exchange chromatography to detect free estradiol and phosphate impurities .
  • Phosphate Limits : Test solutions (e.g., sodium phosphotungstate TS) verify phosphate content per USP standards .
  • Structural Validation : NMR and mass spectrometry confirm the integrity of the carbamate-linked estradiol-nitrogen mustard structure .

Data Analysis and Contradictions

Q. How should heterogeneity in patient responses to estramustine be addressed in meta-analyses?

The 2006 meta-analysis of 5 randomized trials (n = 610) found no interaction between treatment effect and age, PSA levels, or chemotherapy type (taxanes vs. vinblastine) . To address heterogeneity:

  • Subgroup Analysis : Stratify by prior therapies or genetic markers (e.g., androgen receptor variants).
  • Fixed-Effect Models : Use stratified log-rank tests to pool data across trials with varying control arms .

Q. What experimental models best capture estramustine’s antitumor effects?

  • In Vitro : Prostate cancer cell lines (e.g., PC-3, LNCaP) treated with estramustine show microtubule depolymerization and apoptosis via caspase-3 activation .
  • In Vivo : Castration-resistant xenografts in mice, with endpoints including tumor volume and circulating estradiol levels .

Methodological Resources

  • Structural Data : Estramustine phosphate sodium (CAS 52205-73-9; C₂₃H₃₀Cl₂NNa₂O₆P) is characterized by USP reference standards MM0100.01 and MM0100.02 .

  • Physicochemical Properties :

    PropertyValue
    LogP5.3
    PSA106.11 Ų
    Boiling Point661.2°C
    Density1.4 g/cm³

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.